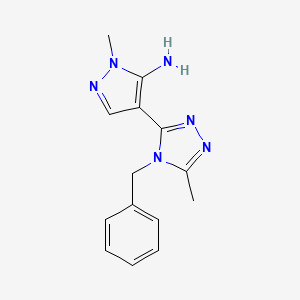

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine

Description

The compound 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic molecule featuring a pyrazole core linked to a 1,2,4-triazole moiety via a methylene bridge. Its structure includes a benzyl group at the 4-position of the triazole ring and a methyl substituent on both the triazole and pyrazole rings. This compound belongs to a class of nitrogen-rich heterocycles known for their versatile applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

4-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6/c1-10-17-18-14(12-8-16-19(2)13(12)15)20(10)9-11-6-4-3-5-7-11/h3-8H,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPCMOMATSVHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)C3=C(N(N=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the formation of the triazole ring followed by the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group (-NH₂) on the pyrazole ring participates in nucleophilic substitution reactions. Key findings include:

Acylation Reactions

-

Reaction with acyl chlorides (e.g., acetyl chloride) in basic media (e.g., NaHCO₃) yields N-acylated derivatives.

-

Example:

Reductive Amination

-

Reacts with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions to form imine intermediates, which are reduced in situ using NaBH₄ to produce secondary amines .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Imine formation | 120°C, solvent-free | 91% | |

| NaBH₄ reduction | MeOH, rt, 1 h | 88% |

Alkylation of the Triazole Ring

The benzyl group on the triazole undergoes alkylation under mild conditions:

Selective N-Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of 1 equivalent of base (e.g., K₂CO₃) to selectively alkylate the triazole nitrogen without affecting the pyrazole amine .

-

Example:

Key Data

-

Reagent: 2.2 equivalents alkylating agent, room temperature.

-

Product Confirmation: NMR and HRMS analysis confirmed retention of the primary amine group .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in cycloaddition reactions due to its electron-deficient nature:

Huisgen Cycloaddition

-

Reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,2,3-triazole derivatives (click chemistry).

| Reaction Type | Catalyst | Conditions | Reference |

|---|---|---|---|

| 1,3-Dipolar cycloaddition | Cu(I), 60°C | High regioselectivity |

Functionalization via Suzuki Coupling

The benzyl group’s aromatic ring undergoes cross-coupling reactions:

Buchwald-Hartwig Amination

-

Reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd catalysts to introduce aryl amine groups .

| Substrate | Catalyst | Yield | Reference |

|---|---|---|---|

| 4-Bromophenyl | Pd(OAc)₂/XPhos | 75% |

Amine Oxidation

-

The primary amine is oxidized to a nitro group using H₂O₂/FeCl₃, though this reaction requires controlled conditions to avoid over-oxidation.

Benzyl Group Reduction

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring undergoes ring-opening rearrangements:

Hydrolysis

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Outcome |

|---|---|---|---|

| Acylation | Pyrazole-NH₂ | Acyl chlorides | Stable amides |

| Alkylation | Triazole-N | Alkyl halides | N-Alkylated triazoles |

| Cycloaddition | Triazole ring | Alkynes, Cu(I) | Fused triazoles |

| Suzuki Coupling | Benzyl aryl ring | Aryl halides, Pd | Biaryl derivatives |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that compounds similar to 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine show promising antimicrobial efficacy against common pathogens .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study:

In a study involving cancer cell lines, compounds with similar structures demonstrated significant cytotoxic effects. The results indicated that these compounds could induce cell cycle arrest and promote apoptosis in tumor cells .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yield and purity. Various synthetic routes have been explored in literature, highlighting the importance of reaction conditions and reagent selection.

Research Overview:

Recent studies have focused on synthesizing novel derivatives based on the core structure of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine , assessing their biological activity through rigorous testing methodologies such as agar diffusion assays and cytotoxicity assays .

Mechanism of Action

The mechanism of action of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

4-[4-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

- Structural Difference : Replaces the benzyl group with a 1,3-benzodioxol-5-ylmethyl substituent.

- This modification could enhance solubility or metabolic stability compared to the benzyl analog .

MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)

- Structural Difference : Incorporates a thiophene-substituted triazole and a thiazole ring.

- Functional Impact : This compound acts as a dual inhibitor of Mortalin and PARP1, critical targets in cancer therapy. The thiophene and thiazole moieties contribute to enhanced π-π stacking and hydrogen-bonding interactions, which are absent in the benzyl-triazole-pyrazole analog .

OAM Ligand (4-{4-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine)

- Structural Difference : Substitutes the benzyl group with a 3-(imidazol-1-yl)propyl chain.

- Functional Impact : The imidazole-propyl side chain introduces basicity and coordination capacity, making this compound suitable for metal-binding applications or enzyme inhibition (e.g., carbonic anhydrase) .

Pyrazole-Modified Analogs

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

- Structural Difference : Lacks the triazole ring entirely, retaining only the pyrazole core with a 4-methoxyphenyl substituent.

4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Electronic and Optoelectronic Comparisons

PPZ-3TPT and PPZ-4TPT

- Structural Basis : These phenazine-triazole derivatives incorporate electron-withdrawing (CF₃) or donating (OMe) groups on the triazole-phenyl ring.

- Optoelectronic Impact : Substituents significantly shift emission wavelengths; electron-withdrawing groups (e.g., CF₃) red-shift emission due to stabilized excited states, whereas electron-donating groups (e.g., OMe) exhibit blue shifts. The benzyl-triazole-pyrazole analog may exhibit intermediate electronic properties, depending on its substituents .

ST Derivatives (Dimethylbis(4-(4-phenyl-5-(4-X-phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane)

- Structural Basis : Silicon-bridged triazole compounds with tunable X-substituents (CF₃, Me, tBu, OMe).

- Application : Used as electron-transport materials in OLEDs. The benzyl-triazole-pyrazole analog, if functionalized similarly, could serve as a lighter, more flexible alternative for optoelectronic devices .

Tabulated Comparison of Key Compounds

Biological Activity

The compound 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 329901-22-6) is a member of the triazole and pyrazole families, which are known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit significant anti-inflammatory effects. Research indicates that derivatives of triazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 21.53 | 3.33 | 6.45 |

| 4-(4-benzyl... | TBD | TBD | TBD |

In a study comparing various triazole derivatives, it was found that certain compounds demonstrated a higher selectivity towards COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine have been evaluated in various cancer cell lines. Preliminary data suggest that it possesses selective cytotoxicity towards specific leukemic cells at nanomolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemic T-cells | TBD |

| Non-cancerous Cells | TBD |

These findings indicate potential for further development as an anticancer agent .

Case Study 1: Anti-inflammatory Efficacy

In an experimental model using carrageenan-induced paw edema in rats, compounds similar to 4-(4-benzyl... demonstrated significant reduction in edema compared to controls. The study highlighted the ability of these compounds to inhibit pro-inflammatory markers such as TNF-alpha and IL-6 .

Case Study 2: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of various triazole derivatives, including our compound of interest. The results showed that it effectively inhibited cell proliferation in leukemic cells while exhibiting lower toxicity in normal cells. This selectivity is crucial for therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthetic Yields for Analogous Compounds

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Phenyl-1-pentanol | POCl₃, 120°C, 4h | 78 | |

| 4-Chlorobenzohydrazide | KOH, EtOH reflux, 6h | 65 | |

| 1-Methylpyrazole-4-amine | NaH, DMF, 60°C, 2h | 82 |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Bond length (C-N) | 1.34 Å | |

| Dihedral angle (triazole) | 2.3° | |

| R factor | 0.031 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.